![molecular formula C6H5ClF3NS B1430597 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride CAS No. 1803608-70-9](/img/structure/B1430597.png)
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
Overview
Description
“3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride” is an organic compound with the molecular formula C₆H₃F₃NS·HCl . It is commonly used in scientific experiments due to its unique properties and potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride” is 1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride” is 215.63 . It is a powder at room temperature .Scientific Research Applications
Tetrafluoro-λ6-sulfanyl Rodlike Linkers
The tetrafluoro-λ6-sulfanyl (SF4) moiety, similar in structure to 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride, has been underutilized since the 1970s. However, its potential has been recognized in recent studies. For instance, pyridine-SF4-isoxazolines were synthesized through a 1,3-dipolar cycloaddition of pyridine-SF4-alkynes and nitrones. This process highlighted the SF4 linkers as viable alternatives to para-substituted benzenes, alkynes, and bicyclo[1.1.1]pentyl derivatives in drug design. The study suggests that pyridine-SF4-isoxazolines could have significant applications in drug development due to the unique properties of the SF4 linkers, presenting a promising area for further research and development in medicinal chemistry (Maruno et al., 2022).
Pyridine-SF4 Compounds and Their Stability
Pyridine tetrafluoro-λ6-sulfanes (SF4), with alkenyl or alkyl substituents, have been synthesized through radical addition reactions of pyridine-SF4 chlorides to alkynes or alkenes. Notably, unlike their phenyl-SF4 analogues, pyridine-SF4 compounds have shown remarkable stability. This discovery expands the utility of pyridine-SF4 compounds, potentially opening new pathways for their application in various fields, including the development of new materials or pharmaceuticals (Das et al., 2018).
Trifluoromethoxylation of Heteroaromatics
Trifluoromethoxy (OCF3) groups have made a significant impact in several fields, including medicinal, agrochemical, and materials science research. A novel protocol has been reported for the regioselective trifluoromethoxylation of a broad range of functionalized pyridines and pyrimidines. This advancement in the incorporation of OCF3 groups into molecules, particularly heteroaromatics, could serve as a breakthrough, enabling the discovery and development of new drugs, agrochemicals, and materials. The trifluoromethoxylated products from this process are considered valuable scaffolds for further chemical elaboration, thereby holding immense potential for various scientific applications (Feng et al., 2016).
Green-Emitting Iridium(III) Complexes
A series of [Ir(C^N)2(bpy)][PF6] complexes containing fluoro, sulfane, or sulfone groups have been developed. These complexes have shown promising properties as green emitters with high photoluminescence quantum yields (PLQYs) in degassed solutions. This development in green-emitting materials could have significant implications in various technological applications, including displays, sensors, and lighting technologies. The high PLQYs and structured emission spectra of these complexes make them a subject of interest for further research and development in material science (Constable et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Chemical Formula
The chemical formula of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is C6H5ClF3NS .Molecular Weight
The molecular weight of this compound is approximately 215.63 .Physical Form
This compound is typically found in powder form .Storage Temperature
It is recommended to store this compound at room temperature .properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRAAJYRKBGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride | |
CAS RN |
1803608-70-9 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1430514.png)
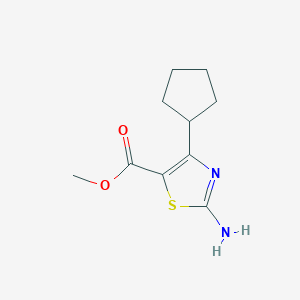
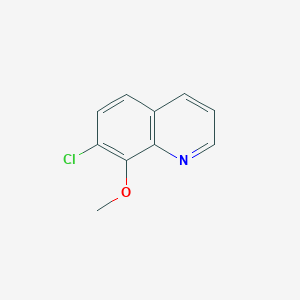
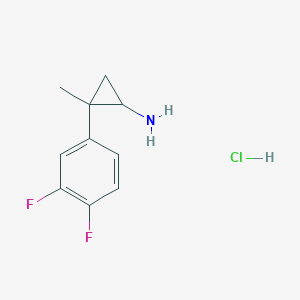
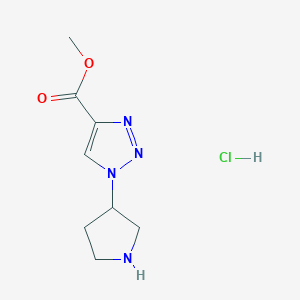

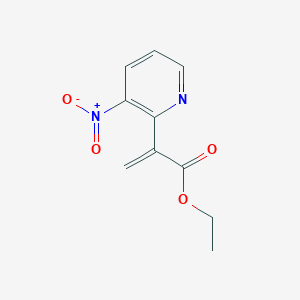
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B1430524.png)
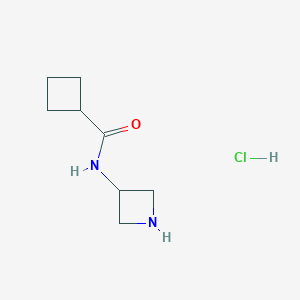

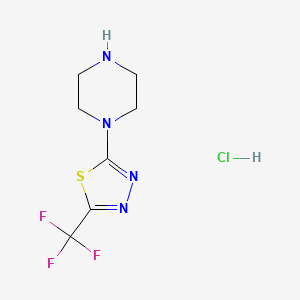
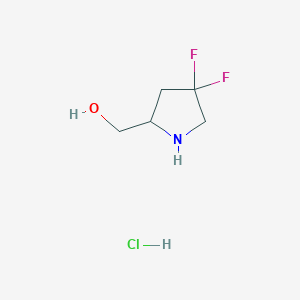
![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)
